N1-(8-quinolyl)-2-chloroacetamide
Overview
Description
N1-(8-quinolyl)-2-chloroacetamide is a chemical compound that features a quinoline ring system attached to a chloroacetamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its biological activity, making derivatives like this compound valuable for research and development.
Mechanism of Action
Target of Action
N1-(8-quinolyl)-2-chloroacetamide primarily targets DNA, particularly calf thymus DNA (CT-DNA) . The compound exhibits good DNA-binding activity via intercalation .
Mode of Action
The compound interacts with its target, DNA, through intercalation . This interaction involves the insertion of the planar molecule between DNA base pairs, disrupting the normal structure of the DNA helix and interfering with processes such as replication and transcription .
Biochemical Pathways
It is known that the compound’s interaction with dna can lead to dna damage, which can trigger a variety of cellular responses, including dna repair mechanisms and apoptosis .
Pharmacokinetics
Its ability to intercalate into dna suggests that it may be able to penetrate cell membranes .
Result of Action
The result of this compound’s action is the induction of DNA damage, which can lead to cell death . In fact, the compound has been shown to exhibit anticancer activity against the A549 human lung adenocarcinoma cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the cellular environment, such as Ca2+ and Mg2+, can affect the compound’s ability to selectively bind to Zn2+
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(8-quinolyl)-2-chloroacetamide typically involves the reaction of 8-aminoquinoline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
- Dissolve 8-aminoquinoline in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(8-quinolyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted acetamides.
Oxidation: Quinoline N-oxides.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
N1-(8-quinolyl)-2-chloroacetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its interaction with biological macromolecules, such as DNA and proteins, to understand its mechanism of action and potential as a drug candidate.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(8-quinolyl)salicylaldimine: Another quinoline derivative with potential anticancer activity.
8-quinolylamine: A simpler quinoline derivative used in various chemical syntheses.
Chloroacetamide: A related compound with a simpler structure but different reactivity.
Uniqueness
N1-(8-quinolyl)-2-chloroacetamide is unique due to the combination of the quinoline ring and the chloroacetamide group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-quinolin-8-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSCGIHFKLZTME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCl)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352823 | |
Record name | N1-(8-quinolyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32889-11-5 | |
Record name | N1-(8-quinolyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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